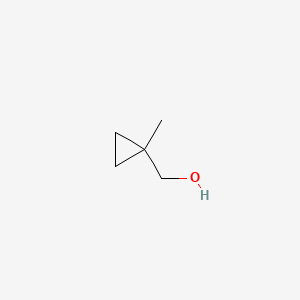

1-Methylcyclopropanemethanol

Description

Significance of Cyclopropane (B1198618) Scaffolds in Organic Chemistry

The cyclopropane ring, a three-membered carbocycle, is a fascinating and valuable structural motif in organic chemistry. scientificupdate.combritannica.com Its unique bonding and inherent ring strain bestow upon it electronic properties that are intermediate between those of alkanes and alkenes. nih.gov This distinct characteristic allows cyclopropane-containing molecules to participate in a variety of chemical transformations and to be utilized as versatile building blocks in the synthesis of more complex structures. nih.govresearchgate.net

In the realm of medicinal chemistry, the incorporation of a cyclopropane scaffold into drug candidates has proven to be a highly effective strategy. scientificupdate.compsu.edu This small, rigid ring system can enhance a molecule's potency, improve its metabolic stability, and fine-tune its physicochemical properties. scientificupdate.compsu.edu The strategic placement of a cyclopropane ring can also reduce off-target effects, leading to safer and more effective therapeutic agents. scientificupdate.com Consequently, numerous drugs approved by the U.S. Food and Drug Administration (FDA) for treating a range of conditions, including HIV/AIDS, hepatitis C, and asthma, feature a cyclopropane moiety. psu.edu The prevalence of this structural unit in both natural products and pharmaceutical compounds underscores its importance in modern drug discovery and development. nih.govresearchgate.net

Overview of Research Trajectories for 1-Methylcyclopropanemethanol

This compound is a chemical compound that has garnered attention in academic research primarily as a building block in organic synthesis. Its structure, featuring a primary alcohol attached to a methylated cyclopropane ring, makes it a useful precursor for creating more complex molecules with specific stereochemical and electronic properties.

One significant area of research involving this compound is its use in the preparation of novel amino acids and peptide mimics. For instance, it has been utilized in the synthesis of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide. sigmaaldrich.com This application highlights its role in introducing the unique conformational constraints of the cyclopropane ring into larger biomolecules, a strategy often employed to enhance biological activity and stability.

Furthermore, the thermal decomposition kinetics of this compound in the gas phase have been a subject of study. sigmaaldrich.com Understanding the stability and reactivity of such a strained ring system under various conditions is crucial for its effective application in synthetic chemistry.

While detailed research on the specific biological activities of this compound itself is not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests that its primary research trajectory is focused on enabling the construction of more elaborate and potentially bioactive molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C5H10O |

| Molecular Weight | 86.13 g/mol |

| CAS Number | 2746-14-7 |

| Boiling Point | 128 °C at 750 mmHg |

| Density | 0.887 g/mL at 25 °C |

| Refractive Index | 1.431 at 20 °C |

| Flash Point | 34 °C (closed cup) |

Note: The data in this table is compiled from various sources. sigmaaldrich.comnih.govthegoodscentscompany.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1-methylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(4-6)2-3-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZQWRXTMGASCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181877 | |

| Record name | 1-Methylcyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2746-14-7 | |

| Record name | 1-Methylcyclopropanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methylcyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methylcyclopropanemethanol and Its Derivatives

Classical and Contemporary Synthetic Routes to 1-Methylcyclopropanemethanol

The synthesis of this compound can be achieved through several pathways, primarily differing in the stage at which the characteristic three-membered ring is constructed and how the functional groups are manipulated.

Synthesis from Cyclopropane (B1198618) Carboxylic Acid Precursors

A common and direct approach to synthesizing this compound involves the reduction of a 1-methylcyclopropanecarboxylic acid derivative. This method leverages the commercial availability or straightforward synthesis of the carboxylic acid precursor.

The key transformation is the reduction of the carboxyl group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this conversion. numberanalytics.commasterorganicchemistry.comlibretexts.org The reaction typically involves treating the carboxylic acid or its corresponding ester (e.g., methyl 1-methylcyclopropanecarboxylate) with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the target alcohol. masterorganicchemistry.commasterorganicchemistry.comkhanacademy.org While highly effective, LiAlH₄ is a strong and somewhat hazardous reagent that must be handled with care. khanacademy.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce carboxylic acids or esters. libretexts.orgkhanacademy.org

The precursor, 1-methylcyclopropanecarboxylic acid, can be prepared through various means. One method involves the cyclopropylation of methacrylic acid derivatives. google.com

Preparation via Cyclopropane Ring-Forming Reactions

An alternative strategy involves constructing the 1-methylcyclopropane ring from acyclic precursors. This approach is fundamental in organic synthesis and offers flexibility in introducing substituents.

A notable method involves the cyclopropylation of a methacrylate (B99206) derivative. google.com For instance, methacrylic acid, its esters, or methacrylonitrile (B127562) can react with a trihalomethane (like bromoform (B151600) or chloroform) in the presence of a strong base to form a 2,2-dihalo-1-methylcyclopropane intermediate. Subsequent dechlorination or debromination, for example using metallic sodium, yields the 1-methylcyclopropane skeleton. google.com If the starting material was an ester or nitrile, hydrolysis is then required to produce 1-methylcyclopropanecarboxylic acid, which can be reduced to this compound as described previously. google.com

Another widely used cyclopropanation method is the Simmons-Smith reaction, which involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. unl.ptwiley-vch.de This reaction is highly effective for converting alkenes into cyclopropanes and is known for its functional group tolerance. wiley-vch.de

Multistep Synthetic Sequences

Combining the principles from the above sections allows for the design of comprehensive multistep syntheses starting from simple, readily available materials. A representative sequence is outlined below:

Cyclopropanation: A methacrylate ester is subjected to a cyclopropylation reaction. For example, using a dihalocarbene addition followed by dehalogenation to form methyl 1-methylcyclopropanecarboxylate. google.com

Reduction: The resulting ester is then reduced to the target alcohol, this compound. A strong reducing agent like LiAlH₄ is typically employed for this step to convert the ester functional group into a primary alcohol. masterorganicchemistry.comlibretexts.org

This sequence highlights the modularity of organic synthesis, where key ring-forming reactions are followed by standard functional group interconversions to arrive at the desired product. This compound has been used as a building block in the preparation of other complex molecules, such as (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide. sigmaaldrich.com

Stereoselective Synthesis of this compound Isomers

The carbon atom of the cyclopropane ring that bears both the methyl and hydroxymethyl groups is a stereocenter. Therefore, this compound exists as a pair of enantiomers: (R)-1-methylcyclopropanemethanol and (S)-1-methylcyclopropanemethanol. The synthesis of enantiomerically enriched or pure isomers requires the use of stereoselective methods.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. In the context of this compound, asymmetric cyclopropanation is a powerful strategy.

For example, the use of chiral catalysts in Simmons-Smith type reactions can induce enantioselectivity. Chiral ligands, such as those derived from diethyl tartrate (DET) or TADDOL, can be complexed with the zinc reagent to create a chiral environment, influencing the facial selectivity of the methylene (B1212753) transfer to the alkene. oup.comprinceton.edu The reaction of an appropriate allylic alcohol with diethylzinc (B1219324) and diiodomethane in the presence of a chiral auxiliary like (+)-diethyl tartrate has been shown to produce optically active cyclopropylmethyl alcohols with high stereoselectivity. oup.com Other approaches have focused on the asymmetric synthesis of cyclopropanecarboxylic acid derivatives, which can then be converted to the chiral alcohol. nih.govrsc.orgox.ac.uk

Diastereoselective and Enantioselective Approaches

Diastereoselective reactions are crucial when a molecule has multiple stereocenters. While this compound itself only has one stereocenter, diastereoselective principles are often applied to chiral precursors to control the formation of the cyclopropane ring.

A key example is the substrate-directed cyclopropanation of chiral allylic alcohols. unl.ptwiley-vch.de In a Simmons-Smith reaction, the hydroxyl group of an allylic alcohol can coordinate to the zinc carbenoid, directing the cyclopropanation to occur on the same face of the double bond as the hydroxyl group. stackexchange.com This results in a high degree of syn-diastereoselectivity. unl.ptwiley-vch.de By starting with an enantiomerically pure allylic alcohol, this diastereoselective reaction allows for the synthesis of a specific enantiomer of the resulting cyclopropylmethanol (B32771) derivative. The efficiency of these reactions can be influenced by the specific reagent used, with different zinc carbenoids showing varying levels of diastereoselectivity. unl.pt

Below is a table summarizing the diastereoselectivity of cyclopropanation for a model substrate, (E)-3-penten-2-ol, using different reagents.

Table 1: Diastereoselectivity in the Cyclopropanation of (E)-3-penten-2-ol

| Reagent System | Solvent | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| Zn/Cu, CH₂I₂ | Ether | 1.4 : 1 |

| Et₂Zn, CH₂I₂ | Ether | 2.3 : 1 |

| Et₂Zn, CH₂I₂ | CH₂Cl₂ | 5.0 : 1 |

| Et₂Zn, ClCH₂I | CH₂Cl₂ | 10 : 1 |

Data sourced from studies on diastereoselective cyclopropanation. unl.pt

This approach, combining a chiral substrate with a diastereoselective reaction, is a cornerstone of modern asymmetric synthesis for producing enantiomerically pure cyclopropane-containing compounds.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is crucial for developing sustainable manufacturing processes. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources.

A significant advancement in the green synthesis of cyclopropanes is the use of mechanochemistry, specifically ball-milling, to drive reactions. The Simmons-Smith reaction, a classic method for cyclopropanation, has been adapted to a solvent-free, mechanochemical process. ucl.ac.uk This technique uses mechanical force to activate zinc(0) for the formation of the organozinc intermediate required for the reaction, eliminating the need for bulk solvents and often proceeding under ambient temperature and air. ucl.ac.uk This method has demonstrated broad substrate scope, successfully cyclopropanating a variety of alkenes, including allylic alcohols and silyl (B83357) enol ethers, with good to excellent yields. ucl.ac.uk The operational simplicity and potential for scalability make mechanochemical synthesis an attractive green alternative to traditional solution-based methods. ucl.ac.uk

The table below showcases the scope of the mechanochemical Simmons-Smith reaction for the synthesis of various cyclopropane derivatives.

| Alkene Substrate | Product | Yield (%) |

| (E)-Cinnamyl alcohol | trans-2-Phenylcyclopropanemethanol | 92 |

| Geraniol | (2-((1R,2R)-2-Methyl-2-((E)-4-methylpent-3-en-1-yl)cyclopropyl)vinyl)methanol | 81 |

| 3-Buten-1-ol | Cyclopropylmethanol | 85 |

| (E)-Oct-2-en-1-ol | trans-2-Pentylcyclopropanemethanol | 90 |

| Cyclohex-2-en-1-ol | Bicyclo[4.1.0]heptan-2-ol | 94 |

| 1-(Trimethylsilyloxy)cyclohexene | 7-(Trimethylsilyloxy)bicyclo[4.1.0]heptane | 91 |

Data adapted from research on mechanochemical Simmons-Smith reactions. ucl.ac.uk

Other green chemistry strategies that hold promise for the synthesis of this compound include the use of biocatalysis and renewable feedstocks. Biocatalytic methods, employing enzymes, can offer high selectivity and operate under mild conditions, potentially reducing the energy requirements and by-product formation. nih.gov Furthermore, utilizing methanol (B129727) derived from sustainable sources, such as biomass or CO2 hydrogenation, as a C1 building block could significantly improve the environmental footprint of the synthesis. rsc.orggriffith.edu.au The development of processes using eco-friendly solvents, such as water, supercritical fluids, or bio-based solvents, also represents a key area of green chemistry research applicable to the production of cyclopropane derivatives. researchgate.net These approaches, combined with energy-efficient techniques like microwave-assisted synthesis, pave the way for more environmentally benign routes to this compound and related compounds. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Methylcyclopropanemethanol

Cyclopropane (B1198618) Ring-Opening and Rearrangement Reactions

The high ring strain of the cyclopropane moiety in 1-Methylcyclopropanemethanol makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often initiated by electrophilic attack or thermal energy, leading to the formation of more stable carbocation intermediates or rearranged products.

Acid-Catalyzed Rearrangements and Ring Expansion

Under acidic conditions, this compound can undergo rearrangement reactions. The protonation of the hydroxyl group leads to the formation of a good leaving group (water), generating a primary carbocation. This unstable intermediate can then trigger the opening of the highly strained cyclopropane ring to form a more stable carbocation.

Ring-Opening Fluorination and Fluorocyclobutane Formation

The cyclopropane ring in derivatives of this compound can be opened through reactions with fluorinating agents. For instance, a method for 1,3-oxyfluorination and 1,3-difluorination has been developed using iodonium-mediated ring-opening of 1,1-disubstituted cyclopropanes. rsc.org This reaction proceeds with high chemo- and regioselectivity under mild conditions, likely via an electrophilic ring-opening mechanism. rsc.org This suggests that this compound could potentially undergo similar transformations to yield fluorinated acyclic products.

Thermal Decomposition Pathways and Kinetics

The kinetics of the gas-phase thermal decomposition of this compound have been reported. sigmaaldrich.com While specific details of the decomposition pathways and kinetic parameters are not extensively detailed in the provided results, thermal decomposition studies of related compounds, such as a magnetic targeting drug carrier (Fe3O4-PVA), indicate that decomposition often begins at elevated temperatures with the loss of functional groups. nih.gov For the Fe3O4-PVA carrier, decomposition started at 180 °C and peaked at 222 °C, initiated by the thermal instability of hydroxyl groups. nih.gov This suggests that the thermal decomposition of this compound would likely involve the initial loss of the hydroxymethyl group followed by fragmentation of the cyclopropane ring.

Hydroxyl Group Transformations of this compound

The hydroxyl group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Derivatization to Esters and Ethers

The hydroxyl group of this compound can be readily converted to esters and ethers through various synthetic methodologies.

Esterification: The formation of esters can be achieved through reactions with carboxylic acids or their derivatives. Transesterification reactions, catalyzed by various agents, provide an efficient route to synthesize esters from alcohols. organic-chemistry.org For example, N-heterocyclic carbene (NHC) catalyzed transformylation of alcohols with methyl formate (B1220265) yields a broad range of formates. organic-chemistry.org

Etherification: The synthesis of 1-methylcyclopropyl aryl ethers has been accomplished through a two-step sequence involving the 1-methylvinylation of phenols followed by cyclopropanation. nih.gov This method provides an alternative to the traditional SNAr reaction with 1-methylcyclopropanol, which is limited to highly deactivated arenes. nih.gov

Dehydration Reactions Under Acidic Catalysis

The acid-catalyzed dehydration of this compound is a reaction that can lead to the formation of various unsaturated hydrocarbons. The mechanism typically involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation. doubtnut.com Subsequent elimination of a proton from an adjacent carbon atom results in the formation of an alkene.

Studies on the dehydration of α,α-dimethylcyclopropanemethanol over acidic catalysts have shown that this reaction is accompanied by further transformations of the initially formed hydrocarbons. documentsdelivered.com The specific products formed during the dehydration of this compound would depend on the reaction conditions and the stability of the potential alkene products, governed by principles such as Zaitsev's rule. doubtnut.comdoubtnut.com The use of different acidic catalysts, such as silica-supported heteropoly acids, can influence the reaction rate and selectivity. researchgate.net

Catalytic Transformations Involving this compound

This compound participates in a range of catalytic reactions, demonstrating its utility as a versatile building block in organic synthesis. These transformations often proceed through highly reactive intermediates, enabling the formation of complex molecular architectures.

Ruthenium complexes have been shown to be effective catalysts for the reactions of propargylic alcohols, including those with a cyclopropyl (B3062369) group, through the formation of ruthenium-allenylidene intermediates. nih.govdntb.gov.ua These intermediates are key to the stereoselective synthesis of tri- and tetrasubstituted conjugated enynes. nih.gov The reaction involves the direct attack of nucleophiles, such as anilines and water, on the cyclopropane ring connected to the allenylidene ligand. nih.gov This process allows for the efficient preparation of these valuable enyne structures. nih.gov The use of sulfur-bridged diruthenium complexes as catalysts is particularly effective in achieving high stereoselectivity. nih.gov

Enantioselective ruthenium-catalyzed allenylidene-ene reactions have also been developed, further highlighting the synthetic potential of these intermediates. researchgate.net These reactions enable the asymmetric formation of carbon-carbon bonds, leading to chiral products.

Catalytic fast pyrolysis is a promising technology for converting lignocellulosic biomass into bio-oil, a potential source of biofuels and green chemicals. researchgate.netrsc.org The process involves the rapid thermal decomposition of biomass in the presence of a catalyst. rsc.org While specific studies detailing the direct role of this compound in this process are not prevalent in the searched literature, the general principles of catalytic fast pyrolysis involve the conversion of biomass-derived oxygenates into more desirable hydrocarbons. rsc.orgmdpi.com

The goal of catalytic fast pyrolysis is to reduce the high oxygen content of bio-oil, which is responsible for its low heating value, corrosiveness, and instability. rsc.org Catalysts, such as zeolites, are employed to facilitate deoxygenation reactions, leading to the formation of aromatic hydrocarbons and other valuable chemicals. mdpi.comnih.gov The process typically involves rapid heating rates and short residence times to maximize the yield of liquid products. mdpi.com

Table 1: General Process Conditions for Fast Pyrolysis This interactive table provides typical parameters for fast pyrolysis processes.

| Parameter | Value |

| Max. temperature | 600 °C |

| Max. biomass feed flow rate | 500 gr/h |

| Max. catalyst / heat carrier flow rate | 10 kg/h |

| Max. inert gas flow rate | 150 l/h |

| Pressure | Atmospheric |

| Vapour residence time | max. 1 s |

| Biomass residence time | max. 1 s |

| Data sourced from a study on catalytic fast pyrolysis of biomass. researchgate.net |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Computational and experimental studies have shed light on the intricate pathways involved in its transformations.

The thermal behavior of cyclopropane derivatives often involves complex rearrangements and isomerizations that can proceed through unimolecular and biradical pathways. Algorithmic explorations of reaction spaces have become a powerful tool for discovering and characterizing these reaction networks. nih.gov While a specific study on the unimolecular decomposition of this compound was not found, general principles from related systems can be inferred. For instance, the Korcek mechanism, involving a five-membered cyclic peroxide intermediate, has been identified as a low-barrier unimolecular decomposition pathway for other organic molecules. nih.gov Such computational approaches can reveal a rich reactivity landscape, including lower barrier reaction pathways that may not be intuitively obvious. nih.gov

The reactivity of this compound can be influenced by its ability to form complexes with various reagents. For example, it has been used in the preparation of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide. sigmaaldrich.com The specific mechanisms of complex formation and subsequent reactions, including potential nitrogen loss in related derivatives, are areas of ongoing investigation.

Spectroscopic Characterization and Advanced Analytical Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-methylcyclopropanemethanol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the methyl, cyclopropyl (B3062369), and methanol (B129727) groups. nih.govnih.gov

¹H NMR spectra offer insights into the proton environments within the molecule. nih.gov The signals corresponding to the methylene (B1212753) protons of the cyclopropane (B1198618) ring, the methyl protons, and the hydroxymethyl protons can be distinguished by their chemical shifts and coupling patterns. nih.govhyphadiscovery.com For definitive structural assignment, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively. hyphadiscovery.com This comprehensive NMR dataset allows for the unambiguous assignment of all atoms in the molecule. hyphadiscovery.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. nih.govchemicalbook.com This is particularly useful for confirming the quaternary carbon of the cyclopropane ring to which the methyl group is attached. The combination of ¹H and ¹³C NMR is a powerful tool for verifying the identity and purity of this compound. nih.govnih.gov

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound. mdpi.comrsc.org It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). rsc.org This provides information about the molecular weight and fragmentation pattern of the compound, which can be used for its identification. nist.gov

The NIST WebBook provides mass spectral data for this compound, showing its fragmentation pattern under electron ionization. nist.gov This information is crucial for identifying the compound in unknown samples. For quantitative analysis, techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed, offering both separation and sensitive detection. rsc.org The dual selectivity of LC-MS makes it a powerful tool for analyzing complex mixtures. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile compounds like this compound in complex mixtures. nih.govnih.goved.gov In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a gas chromatograph. rsc.org The separated components then enter the mass spectrometer for detection and identification. rsc.org

The retention time of this compound in the GC column and its characteristic mass spectrum allow for its positive identification even in the presence of other substances. nih.gov To overcome challenges with analyzing small, volatile molecules like alcohols, derivatization techniques can be employed to increase their molecular weight and improve their chromatographic behavior. nih.gov For instance, derivatization with a compound like 3,4-dihydro-2H-pyran can make the analysis more reliable. nih.gov The use of an internal standard is also common in quantitative GC-MS methods to ensure accuracy. rsc.org

Other Spectroscopic Methods in the Analysis of this compound

Besides NMR and MS, other spectroscopic methods contribute to the comprehensive analysis of this compound. saylor.orglibretexts.org Infrared (IR) spectroscopy, for example, is used to identify the functional groups present in the molecule. nih.gov The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group and the C-H bonds of the cyclopropane ring and methyl group. nih.gov

UV/Vis spectroscopy, while less structurally informative for this specific compound due to the lack of a strong chromophore, can be used in certain analytical applications, particularly if the molecule is derivatized to contain a UV-absorbing moiety. libretexts.org

Development of Analytical Methods for Isomeric Separation and Purity Assessment

The development of robust analytical methods is crucial for separating potential isomers and accurately assessing the purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Cis/Trans Isomer Resolution

While this compound itself is not chiral, the principles of chiral high-performance liquid chromatography (HPLC) are relevant for separating stereoisomers of related or derivatized compounds. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with enantiomers, allowing for their separation. researchgate.netresearchgate.net The development of high-efficiency CSPs, including those with smaller particle sizes, has significantly improved the speed and resolution of chiral separations. chromatographyonline.com In cases where cis/trans isomers of substituted cyclopropane derivatives exist, reversed-phase liquid chromatography (RPLC) can be a powerful tool for their separation and analysis. nih.gov The selectivity of the RPLC column can be influenced by factors such as the mobile phase composition and the stationary phase chemistry. nih.gov

Use as a Reference Compound in Analytical Method Development

The development and validation of new analytical methods require reliable reference standards. sysrevpharm.org this compound can serve as such a reference compound in various analytical contexts. For instance, its known physical and chemical properties, such as boiling point and refractive index, can be used to calibrate instruments and validate methods. chemicalbook.comsigmaaldrich.comthegoodscentscompany.com In quantitative analysis, a well-characterized standard of this compound is essential for creating accurate calibration curves and ensuring the reliability of the obtained results. nih.gov

Theoretical and Computational Chemistry Studies on 1 Methylcyclopropanemethanol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electronic landscape within a molecule. These calculations solve the Schrödinger equation for a given molecular system, yielding information about electron distribution, molecular orbitals, and the nature of chemical bonds.

For 1-methylcyclopropanemethanol, these calculations would reveal the electron density distribution, highlighting areas of high and low electron concentration. This information is crucial for understanding the molecule's polarity and its potential for intermolecular interactions. The analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into its reactivity, predicting where the molecule is most likely to donate or accept electrons in a chemical reaction. The bonding in the strained cyclopropane (B1198618) ring and the influence of the methyl and methanol (B129727) substituents would be of particular interest.

Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.

Density Functional Theory (DFT) for Thermodynamic Stability and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. DFT calculations can predict various thermodynamic properties, providing a measure of the molecule's stability. For this compound, DFT could be used to calculate its enthalpy of formation, Gibbs free energy of formation, and entropy. These values are fundamental to understanding its stability relative to other isomers or related compounds.

Furthermore, DFT is a powerful tool for predicting reactivity. By calculating parameters such as global and local reactivity descriptors (e.g., chemical potential, hardness, softness, and the Fukui function), researchers can identify the most reactive sites within the molecule. For instance, these calculations would pinpoint which atoms are most susceptible to nucleophilic or electrophilic attack, guiding the understanding of its chemical behavior in reactions.

Table 2: Hypothetical Thermodynamic and Reactivity Data for this compound from DFT Calculations

| Parameter | Predicted Value | Implication |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | Value (kJ/mol) | Indicates the energy change when the molecule is formed from its constituent elements. |

| Gibbs Free Energy of Formation (ΔGf°) | Value (kJ/mol) | Determines the spontaneity of the molecule's formation. |

| Chemical Hardness (η) | Value (eV) | A measure of resistance to change in electron distribution. |

| Electronegativity (χ) | Value (eV) | Represents the molecule's ability to attract electrons. |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Computational Modeling of Reaction Mechanisms and Stereospecificity

Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms. For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The height of the energy barrier at the transition state determines the reaction rate, and the relative energies of intermediates and products provide insight into the reaction's feasibility and selectivity. This level of detail is crucial for understanding how reactions proceed and for predicting the outcome of new reactions. Moreover, computational models can predict the stereospecificity of reactions, explaining why one stereoisomer is formed preferentially over another. This is particularly relevant for a chiral molecule like this compound.

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they are flexible and can adopt various spatial arrangements called conformations. Conformational analysis is the study of these different conformations and their relative energies. For this compound, the rotation around the single bond connecting the cyclopropane ring to the methanol group would be a key area of investigation.

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers (those with the lowest energy). By calculating the energy at various dihedral angles, a conformational energy landscape can be generated. This landscape provides a map of all possible conformations and the energy barriers between them. Understanding the preferred conformations is essential as the shape of a molecule often dictates its biological activity and physical properties.

Table 3: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (° - C2-C1-C4-O) | Key Feature |

|---|---|---|---|

| Global Minimum | 0.0 | Value | The most stable arrangement of the molecule. |

| Local Minimum 1 | Value | Value | A stable, but higher energy conformation. |

Note: The values in this table are placeholders and would be determined by actual conformational analysis calculations.

Applications of 1 Methylcyclopropanemethanol in Advanced Organic Synthesis

1-Methylcyclopropanemethanol as a Versatile Chiral Building Block

The cyclopropane (B1198618) motif is a key structural feature in many biologically active molecules. The synthesis of such compounds in an enantiomerically pure form is a significant goal in medicinal and agrochemical research. While this compound is an achiral molecule, it possesses a pro-chiral quaternary carbon center. The introduction of this 1-methylcyclopropyl group into a molecule can be a critical step in the synthesis of chiral compounds.

Although not typically used as a starting material from the "chiral pool" in its enantiomerically pure form, racemic this compound serves as a precursor to create molecules with new stereocenters. nih.gov For example, its incorporation into larger molecules can be followed by subsequent stereoselective reactions that establish chirality elsewhere in the structure. The development of methods for the enantioselective synthesis of cyclopropane derivatives is an active area of research, highlighting the importance of the cyclopropyl (B3062369) unit in creating stereochemically complex targets. thegoodscentscompany.com Chemical suppliers offer services for the chiral synthesis and resolution of various compounds, including those with cyclopropane rings, underscoring the demand for such chiral building blocks in drug discovery and development. sigmaaldrich.com

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of this compound makes it an ideal starting point for constructing more intricate molecular architectures.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The 1-methylcyclopropyl group is a desirable feature in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. A direct application of this compound is in the preparation of amino acid derivatives. For instance, it has been used as a key reactant in the synthesis of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide, a protected amino acid derivative that can be incorporated into larger peptide structures or serve as a precursor for other pharmaceutical targets. mdpi.com The synthesis of chiral 3-substituted oxindoles containing a cyclopropylethynyl group, which have shown significant pharmacological activities, further illustrates the value of the cyclopropane moiety in the development of new therapeutics. google.com

Intermediate in Agrochemical Synthesis

Similar to the pharmaceutical sector, the agrochemical industry utilizes cyclopropane-containing compounds for their potent biological activities. This compound is widely reported by chemical manufacturers as a building block in the synthesis of agrochemicals. purpatents.com The unique structural properties of the cyclopropane ring can contribute to the efficacy and selectivity of pesticides and herbicides. Reviews on the synthesis of cyclopropane derivatives frequently note their importance and application in agrochemistry, positioning this compound as a valuable intermediate in this field. thegoodscentscompany.com

Building Block for the Development of New Materials with Specific Properties

The incorporation of cyclopropane rings into polymer backbones can lead to materials with novel and useful properties. Research has demonstrated the synthesis of cyclopropane-containing polymers that are optically transparent. google.comorganic-chemistry.org For example, the radical homopolymerization of monomers like p-(2-methoxycarbonylcyclopropyl)styrene yields polymers with unique optical characteristics. google.com Furthermore, new cyclopropyl methacrylate (B99206) monomers have been synthesized and polymerized to create materials that are not only optically transparent but also photosensitive, with potential applications in microelectronics and optics. nih.gov The ability to tune material properties, such as the ultimate tensile strength and Young's modulus, has been demonstrated by copolymerizing cyclopropane monomers with other units like 1,4-butanediol, where the cyclopropane content influences the polymer's crystallinity. mdpi.com

Synthesis of Polyols for Polyurethane Production

Polyurethanes are a critical class of polymers, and their properties are largely determined by the structure of the polyols used in their synthesis. nih.gov The synthesis of polyether or polyester (B1180765) polyols is often initiated by a starter molecule containing H-functional groups, such as an alcohol. mdpi.comresearchgate.net This starter molecule reacts with epoxides (like propylene (B89431) oxide or ethylene (B1197577) oxide) in a ring-opening polymerization to build the polyol chain. google.com

While direct documentation for the use of this compound as a starter is limited, its structure as a cyclic alcohol makes it a potential candidate for this role. Various alcohols, including cyclic and branched variants, are employed to initiate the formation of polyols. google.com For instance, patents describe the use of alcohols for the ring-opening of epoxidized triglycerides to produce oleochemical polyols for polyurethane foams. google.com Another approach involves using urethane (B1682113) alcohols, derived from the reaction of aminoalcohols with cyclic carbonates, as starters for polyether polyols. organic-chemistry.org Given this context, this compound's hydroxyl group could theoretically initiate the polymerization of alkylene oxides to produce a polyol with a terminal cyclopropyl group, potentially imparting unique properties to the final polyurethane material.

Role in the Generation of Strained Intermediates for Organic Transformations

The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes this compound a useful precursor for generating strained intermediates that can drive subsequent chemical reactions. The kinetics of the gas-phase thermal decomposition of this compound have been studied, providing insight into its reactivity under thermal stress. nih.gov

The strained C-C bonds of the cyclopropane ring can be cleaved under various conditions, facilitating ring-opening reactions. For example, reactions of cyclopropanes with "frustrated Lewis pairs" (combinations of a Lewis acid and a Lewis base that cannot form a classical adduct) can result in ring opening to yield phosphonium (B103445) borate (B1201080) products. tulane.edu While cyclopropanes are generally stable, their ring can be opened under conditions that favor the formation of a more stable structure. The presence of the hydroxymethyl group on the quaternary carbon of this compound provides a handle for directing or activating ring-opening transformations, making it a valuable substrate for exploring the chemistry of strained-ring systems.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2746-14-7 | mdpi.comnih.gov |

| Molecular Formula | C₅H₁₀O | nih.gov |

| Molecular Weight | 86.13 g/mol | nih.gov |

| Boiling Point | 128 °C / 750 mmHg | mdpi.comresearchgate.net |

| Density | 0.887 g/mL at 25 °C | mdpi.comresearchgate.net |

| Refractive Index | n20/D 1.431 | mdpi.comresearchgate.net |

| Flash Point | 34 °C (93.2 °F) | sigmaaldrich.commdpi.com |

| SMILES | CC1(CO)CC1 | mdpi.com |

| InChIKey | PIZQWRXTMGASCZ-UHFFFAOYSA-N | mdpi.com |

Derivatization Strategies for Functionalization and Bioavailability Enhancement

The chemical reactivity of this compound is primarily centered around its hydroxyl (-OH) group, which allows for a variety of derivatization strategies. These modifications can introduce new functional groups, thereby altering the molecule's physical and chemical properties for specific applications, including the enhancement of bioavailability.

The primary alcohol of this compound can undergo common reactions such as esterification and etherification. For instance, the Williamson ether synthesis provides a general pathway to produce ethers by reacting the corresponding alkoxide with an alkyl halide. khanacademy.orglibretexts.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org This involves the initial deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile. khanacademy.orgyoutube.com

A specific, documented derivatization of this compound is its use in the synthesis of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide. sigmaaldrich.com This demonstrates its utility as a building block in the creation of more complex amide structures. nih.gov

The cyclopropane ring itself is a key feature for bioavailability enhancement. In medicinal chemistry, the incorporation of a cyclopropane moiety is a recognized strategy to improve a drug's metabolic stability and, consequently, its oral bioavailability. unl.ptresearchgate.netacs.org The cyclopropyl group can act as a bioisostere for other chemical groups, like a carbon-carbon double bond, and can positively influence a molecule's potency, metabolic stability, and receptor binding. nih.govacs.org Research on various cyclopropane-containing compounds has shown that this structural element can lead to enhanced metabolic stability and increased bioavailability by optimizing the metabolic profile of a drug candidate. researchgate.net

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Esterification | Carboxylic Acid / Acyl Halide | Ester | Prodrug synthesis, functional modification |

| Etherification (Williamson) | Alkyl Halide (with base) | Ether | Altering polarity, metabolic stability |

While specific research on the fluorescent labeling of this compound is not extensively documented, its primary alcohol functionality makes it a suitable candidate for conjugation with various fluorescent dyes. nih.govnih.gov This process involves attaching a fluorophore to the molecule, enabling its detection and tracking in biological systems or analytical assays.

One established method for labeling primary alcohols is through the use of pyrene-1-carbonyl fluoride (B91410) (PCF) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction results in the formation of a highly fluorescent pyrene (B120774) ester. nih.gov Another versatile class of dyes for labeling alcohols are BODIPY (borondipyrromethene) derivatives. nih.gov For example, 8-(methylthio)-BODIPY can react with alcohols in the presence of a base and a copper(I) catalyst to yield brightly fluorescent BODIPY-tagged products. nih.gov

Other reactive moieties commonly used for labeling biomolecules, such as sulfonyl chlorides, can also react with aliphatic alcohols, although this is less common in aqueous solutions. biomol.com The selection of a fluorescent label would depend on the specific requirements of the application, including the desired spectral properties and the reaction conditions.

Table 2: Potential Fluorescent Labeling Strategies for this compound

| Fluorescent Probe Class | Reactive Moiety | Resulting Linkage |

|---|---|---|

| Pyrene-based | Carbonyl fluoride | Ester |

| BODIPY | 8-(methylthio)-BODIPY | Ether |

| Fluorescein/Eosin | Isothiocyanate/Haloacetamide | (Requires derivatization to amine first) |

Bioisosteric and Medicinal Chemistry Relevance of Cyclopropanemethanol Scaffolds

Cyclopropanemethanol Derivatives in Drug Discovery and Development

Cyclopropanemethanol and its derivatives, such as 1-methylcyclopropanemethanol, serve as valuable building blocks and intermediates in the synthesis of complex pharmaceutical agents. ontosight.ailookchem.comfishersci.pt The presence of the hydroxyl group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities. These derivatives are instrumental in creating molecules for a wide range of therapeutic areas, including oncology and infectious diseases. nih.govunl.pt

Natural and synthetic compounds containing the cyclopropane (B1198618) moiety exhibit a broad spectrum of biological activities, from enzyme inhibition to antiviral and antitumor properties. unl.pt A key example illustrating the importance of cyclopropanemethanol derivatives is in the synthesis of epothilone (B1246373) analogues, potent microtubule-stabilizing agents used in cancer research. nih.gov In these syntheses, stereoselective creation of a hydroxymethyl-cyclopropane unit is a critical step, and the configuration of this moiety has a profound impact on the final compound's biological activity. nih.gov The use of these simple cyclopropane building blocks allows medicinal chemists to explore new chemical space and develop novel therapeutic agents. ontosight.aiimperial.ac.uk

Principles and Applications of Bioisosteric Replacement Involving Cyclopropane Moieties

Bioisosterism, the strategy of replacing a functional group or moiety within a molecule with another that has similar physical or chemical properties, is a fundamental tactic in drug design. nih.govpitt.edu This approach aims to enhance a molecule's biological activity, improve its pharmacokinetic profile, or reduce toxicity. pitt.edu The cyclopropane ring is a highly effective and versatile bioisostere due to its unique electronic character and rigid structure. nih.govacs.org

The cyclopropane ring is frequently used as a bioisosteric replacement for several common chemical groups:

gem-Dimethyl Group : The cyclopropane ring can mimic the steric bulk and conformation of a gem-dimethyl group, often leading to improved metabolic stability and binding affinity. nih.govbeilstein-journals.org

Alkenes and Alkynes : Its electronic properties, which have some π-character, allow it to replace double or triple bonds, often increasing the metabolic stability of the compound by removing a site of potential oxidation. nih.gov

Aromatic Rings : In some contexts, the rigid cyclopropane ring can act as a non-aromatic mimic for a phenyl ring, helping to reduce lipophilicity and improve solubility while maintaining a similar spatial arrangement of substituents. nih.gov

The introduction of a cyclopropane moiety can significantly alter a molecule's physicochemical properties. Lipophilicity, a critical parameter for drug absorption and distribution, is often modulated by this substitution. For instance, replacing an isopropyl group with a cyclopropyl (B3062369) group can lead to changes in the molecule's LogP value, which can be fine-tuned by further modifications like fluorination. beilstein-journals.org This allows for precise control over the compound's solubility and permeability characteristics.

The rigid nature of the cyclopropane scaffold also has a significant impact on hydrogen bonding. nih.gov By locking the conformation of a molecule, a cyclopropane ring can pre-organize functional groups, such as the hydroxyl group in cyclopropanemethanol, into an optimal orientation for forming strong hydrogen bonds with a protein target. uni-bayreuth.de This can lead to a substantial increase in binding affinity and potency, driven by favorable enthalpic contributions. nih.gov

Table 1: Impact of Cyclopropane Bioisosteres on Physicochemical Properties

| Property | Effect of Cyclopropane Introduction | Rationale |

|---|---|---|

| Lipophilicity (LogP) | Modulated; often reduced compared to larger alkyl or aryl groups. | The compact nature of the ring alters the surface area and solvation properties. beilstein-journals.org |

| Hydrogen Bonding | Enhanced potential and directionality. | The rigid scaffold locks functional groups into optimal positions for interaction. nih.gov |

| pKa | Can be altered for adjacent acidic or basic groups. | The electron-withdrawing nature of the cyclopropane ring influences local electronic density. beilstein-journals.org |

| Molecular Shape | Increased three-dimensionality (sp3 character). | Moves away from flat aromatic structures, which can improve solubility and reduce non-specific binding. nih.gov |

One of the most significant advantages of incorporating a cyclopropane ring into a drug candidate is the enhancement of its metabolic stability. nih.govacs.org The carbon-hydrogen bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. acs.orghyphadiscovery.com

This increased stability has several positive downstream effects on a drug's pharmacokinetic profile:

Reduced Oxidative Metabolism : By replacing a metabolically vulnerable group (like a gem-dimethyl or benzyl (B1604629) group) with a cyclopropane, chemists can block a major pathway of drug clearance. hyphadiscovery.com

Increased Half-Life : Slower metabolism leads to a longer half-life, which can allow for less frequent dosing and improve patient compliance. hyphadiscovery.comlongdom.org

Improved Oral Bioavailability : By protecting the molecule from first-pass metabolism in the liver, more of the active drug can reach systemic circulation. namiki-s.co.jp

Reduced Drug-Drug Interactions : If the blocked metabolic pathway involves a major CYP enzyme like CYP3A4, the risk of interactions with other co-administered drugs can be minimized. hyphadiscovery.com

However, it is important to note that when a cyclopropyl group is attached directly to an amine, it can sometimes be metabolized into reactive intermediates. hyphadiscovery.com

Table 2: Pharmacokinetic Advantages of Cyclopropane Moieties

| Pharmacokinetic Parameter | Benefit from Cyclopropane Moiety | Mechanism |

|---|---|---|

| Metabolic Stability | Increased | High C-H bond dissociation energy resists CYP-mediated oxidation. hyphadiscovery.com |

| Plasma Clearance | Decreased | Slower metabolism reduces the rate of drug elimination from the body. nih.govacs.org |

| Half-Life (t½) | Increased | A direct consequence of reduced clearance. hyphadiscovery.com |

| Brain Permeability | Can be increased | The rigid, lipophilic nature can aid in crossing the blood-brain barrier. acs.org |

Scaffold Hopping Applications in Lead Generation and Optimization

Scaffold hopping is a crucial strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced with a structurally different one, while aiming to retain or improve biological activity. nih.govnih.gov This technique is used to discover novel classes of compounds, circumvent existing patents, and improve properties such as selectivity or metabolic stability. patsnap.comarxiv.org

The cyclopropane ring and its derivatives are excellent tools for scaffold hopping. nih.gov A cyclopropane-containing core, which could be synthesized from a this compound building block, can replace a variety of other cyclic systems. For example, a lead compound containing a cyclopentane (B165970) or a phenyl ring could be "hopped" to a cyclopropane-based scaffold. This jump to a new chemical space can lead to unexpected improvements in activity or provide a new starting point for lead optimization. chempass.ai The rigid and well-defined three-dimensional shape of substituted cyclopropanes makes them particularly suitable for mimicking the vectoral display of functional groups from a different parent scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

While comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on a broad range of this compound derivatives are not widely available, the principles of SAR can be clearly illustrated by examining closely related structures where a hydroxymethyl-cyclopropane is a key feature. SAR studies investigate how changes in a molecule's structure affect its biological activity, providing a roadmap for optimizing a lead compound. patsnap.comnih.gov

A compelling example is found in the development of cyclopropyl-epothilone analogues. nih.gov In this work, two diastereomers of a cis-12,13-cyclopropyl-epothilone B were synthesized, differing only in the stereochemistry of the hydroxymethyl-cyclopropane moiety. The study found substantial differences in their biological activity:

The analogue where the cyclopropane moiety was oriented in a way that mimicked the natural configuration of the epoxide in epothilone A was highly potent.

The other diastereomer was significantly less active.

This demonstrates that the precise three-dimensional arrangement of the cyclopropane ring and its substituents is critical for biological activity, highlighting a steep SAR. nih.gov

Table 3: Impact of Cyclopropane Configuration on Epothilone Activity

| Compound | Configuration of Cyclopropane Moiety | Biological Activity |

|---|---|---|

| Analogue 1 | "Natural" orientation | Almost equipotent with the natural product, Epothilone A. nih.gov |

| Analogue 2 | "Unnatural" orientation | Significantly less active in microtubule binding and antiproliferative assays. nih.gov |

Furthermore, SAR studies on other cyclopropane-containing series, such as inhibitors of the lysine-specific demethylase KDM1A, have shown that substitutions on a phenyl ring attached to the cyclopropane core dramatically influence potency. nih.gov Similarly, in the design of serotonin (B10506) 5-HT2C receptor agonists, fluorination of a phenylcyclopropylmethylamine scaffold was a key strategy to improve potency and selectivity. nih.gov These examples collectively underscore that modifications around a cyclopropane core, including those that could be derived from this compound, are a powerful way to probe and optimize drug-target interactions.

Biological Investigations of 1 Methylcyclopropanemethanol and Its Derivatives

Anticancer Activity Studies on Cyclopropane (B1198618) Derivatives

Several studies have highlighted the potential of cyclopropane-containing molecules as anticancer agents. researchgate.netrsc.orgresearchgate.net For instance, certain cyclopropane derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It is often mediated by a family of proteases called caspases. The activation of these caspases is a key event in the apoptotic pathway. nih.govyoutube.com

While there is no specific data on 1-Methylcyclopropanemethanol, other cyclopropane-containing compounds have been investigated for their ability to induce apoptosis. For example, the natural product cyclopamine, which contains a cyclopropane ring as part of a larger steroidal alkaloid structure, has been shown to induce apoptosis in tumor cells by inhibiting the Hedgehog signaling pathway. nih.gov The induction of apoptosis by various chemical agents often involves the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3). nih.govarvojournals.orgnih.gov Studies on other classes of compounds have shown that they can trigger apoptosis through these caspase-dependent pathways. nih.govnih.gov For instance, some anticancer agents work by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2, leading to caspase activation. nih.gov

Antibacterial and Antifungal Properties of Cyclopropane Derivatives

The emergence of multi-drug resistant (MDR) pathogens presents a significant global health challenge. researchgate.net Researchers are actively exploring novel chemical scaffolds, including those with cyclopropane rings, for new antimicrobial agents. mdpi.comnih.govnih.gov

Several studies have reported the synthesis and evaluation of cyclopropane derivatives against various bacterial and fungal strains, including some MDR pathogens.

A study on amide derivatives containing cyclopropane evaluated their activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.comnih.govnih.gov While many of the synthesized compounds showed moderate activity, a few exhibited promising antifungal effects. mdpi.comnih.gov For example, some derivatives were found to be sensitive to Candida albicans with a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL. mdpi.comnih.govnih.gov

Another study investigated purpurin (B114267) derivatives containing a cyclopropane fragment and found moderate antibacterial activity against Bacillus subtilis and some activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/ml. semanticscholar.orgresearchgate.net However, the activity against Pseudomonas aeruginosa was weak. semanticscholar.orgresearchgate.net The synthesis of sesquiterpenes containing a cyclopropane ring also yielded compounds with inhibitory effects against Staphylococcus aureus, Enterococcus hirae, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Below is a table summarizing the antimicrobial activity of some cyclopropane derivatives from a recent study.

| Compound ID | Target Organism | MIC80 (μg/mL) |

| F9 | E. coli | 32 |

| F5 | S. aureus | 64 |

| F53 | S. aureus | 64 |

| F8 | C. albicans | 16 |

| F24 | C. albicans | 16 |

| F42 | C. albicans | 16 |

| Data sourced from a study on amide derivatives containing cyclopropane. mdpi.comnih.govnih.gov |

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. nih.govnih.gov Inhibiting QS and biofilm formation are considered promising strategies to combat bacterial infections. frontiersin.org

Research into cyclopropane-containing compounds has shown potential in this area. For instance, 2-heptylcyclopropane-1-carboxylic acid, a cyclopropane analog of a known signaling molecule, was found to disperse biofilms of Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net At a concentration of 125 μg/ml, it dispersed nearly 100% of S. aureus biofilms and about 60% of P. aeruginosa biofilms. nih.govresearchgate.net

Furthermore, cyclopropane-containing metabolites from marine cyanobacteria have been evaluated for their anti-QS activities. mdpi.com These compounds were tested for their ability to inhibit the expression of QS-controlled genes in Pseudomonas aeruginosa. mdpi.com

Environmental Aspects and Sustainable Chemical Practice

Exploration of 1-Methylcyclopropanemethanol as a Green Solvent Alternative

The ideal green solvent is characterized by low toxicity, high biodegradability, derivation from renewable resources, and a low hazard profile (e.g., non-flammable and non-volatile). While no single solvent meets all these criteria, the goal is to select a solvent that is most appropriate and least harmful for a specific application nih.govd-nb.info. Simple alcohols, such as methanol (B129727) and ethanol (B145695), are often considered more environmentally favorable choices rsc.org.

This compound, a primary alcohol with a unique cyclic structure, presents an interesting case for consideration as a green solvent alternative. Its physical properties, when compared to a conventional solvent like toluene (B28343) and a recognized green solvent like ethanol, provide some insight into its potential.

Table 1: Comparative Properties of this compound and Other Solvents

| Property | This compound | Toluene | Ethanol |

|---|---|---|---|

| Molecular Formula | C5H10O guidechem.com | C7H8 | C2H6O |

| Molecular Weight | 86.13 g/mol nih.gov | 92.14 g/mol | 46.07 g/mol |

| Boiling Point | 128 °C sigmaaldrich.com | 110.6 °C | 78.37 °C |

| Density | 0.887 g/mL at 25 °C sigmaaldrich.com | 0.867 g/mL at 20 °C | 0.789 g/mL at 20 °C |

| Flash Point | 34 °C sigmaaldrich.com | 4 °C | 13 °C |

The relatively high boiling point of this compound (128 °C) compared to ethanol and toluene suggests lower volatility. sigmaaldrich.com This could be advantageous in reducing solvent loss through evaporation and minimizing worker exposure and atmospheric emissions. Its density is comparable to that of toluene. sigmaaldrich.com While its flash point is higher than that of both toluene and ethanol, indicating it is less flammable, it is still classified as a flammable liquid. sigmaaldrich.com

Biodegradation and Environmental Fate Considerations

A crucial aspect of a green solvent is its ability to degrade in the environment into harmless substances. The biodegradability of a chemical compound determines its persistence and potential for long-term ecological impact.

There is limited specific data on the biodegradation of this compound. However, general principles of microbial degradation of simple alcohols can provide a hypothetical pathway. For instance, methanol is known to biodegrade under anaerobic conditions, where it acts as an electron donor. nih.gov The biodegradation rate of methanol in one study was observed to be in the range of 0.04 to 3.9 grams per unit gram of biomass per day. nih.gov

For this compound, the primary alcohol group is the most probable site for initial microbial attack. It is likely that aerobic microorganisms would oxidize the hydroxymethyl group first to an aldehyde (1-methylcyclopropanecarbaldehyde) and subsequently to a carboxylic acid (1-methylcyclopropanecarboxylic acid). These resulting compounds could then potentially be further metabolized and enter central metabolic cycles of the microorganisms.

The environmental fate of this compound would be governed by its physical properties, such as water solubility and vapor pressure. Its structure suggests it would have some solubility in water, allowing for dispersal in aquatic environments. Its volatility, while lower than many common solvents, would still permit some partitioning into the atmosphere. The ultimate environmental concentration and impact would depend on the rate of its biodegradation relative to its rate of release and dispersion.

It is critical to emphasize that these considerations are based on the chemical structure and knowledge of related compounds. Detailed experimental studies are necessary to determine the actual biodegradation pathways, degradation rates under various environmental conditions (aerobic and anaerobic), and any potential persistent or toxic metabolites of this compound. Such research is essential for a complete assessment of its environmental profile and its viability as a truly green solvent alternative.

Future Research Directions and Emerging Areas

Exploration of Novel and Efficient Synthetic Methodologies

The development of new and improved methods for the synthesis of cyclopropane (B1198618) rings remains a cornerstone of organic chemistry. rsc.org While classic methods like the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations are well-established, the demand for greater efficiency, stereoselectivity, and substrate scope drives ongoing innovation. bohrium.commdpi.comnumberanalytics.com

Future efforts will likely concentrate on:

Catalytic Systems: The discovery of novel catalysts, potentially based on earth-abundant metals or employing cooperative catalysis, could lead to more sustainable and cost-effective syntheses. cas.cz Research into chiral ligands for asymmetric cyclopropanation will continue to be a major focus, aiming to achieve perfect enantioselectivity for creating optically pure cyclopropane building blocks. bohrium.comnih.gov

Michael-Initiated Ring Closure (MIRC): This powerful cascade reaction for forming cyclopropanes is an area ripe for further exploration. nih.govrsc.orgrsc.org Developing new MIRC-based strategies could provide access to a wider range of polysubstituted cyclopropanes with high diastereoselectivity and enantioselectivity. rsc.org

Cationic Cyclopropanation: Though less common than carbene-based methods, cationic cyclopropanation, which mimics biosynthetic pathways, represents an attractive and fundamentally different approach to forming cyclopropane rings. acs.org Further research in this area could unlock new retrosynthetic disconnections for complex molecules. acs.org

Flow Chemistry and Photochemistry: The application of flow chemistry can offer improved control over reaction parameters, leading to higher yields and safety, especially for reactions involving hazardous intermediates like diazo compounds. wikipedia.org Photochemical methods also present a green alternative for generating carbenes for cyclopropanation. wikipedia.org

A summary of key synthetic approaches for cyclopropanes is presented below:

| Method | Description | Key Features |

|---|---|---|

| Simmons-Smith Reaction | Reaction of an alkene with a carbenoid, typically iodomethylzinc iodide. mdpi.com | Stereospecific, often directed by hydroxyl groups. bohrium.com |

| Transition-Metal Catalysis | Decomposition of diazo compounds in the presence of a metal catalyst (e.g., Rh, Cu, Ru) and an alkene. cas.czrsc.org | Versatile, with tunable reactivity and selectivity through ligand design. cas.cz |

| Michael-Initiated Ring Closure (MIRC) | A domino reaction involving conjugate addition followed by intramolecular ring closure. rsc.org | Efficient for constructing highly functionalized cyclopropanes. nih.govrsc.org |

| Intramolecular Cyclization | Ring closure of 1,3-disubstituted compounds, such as 1,3-dihalides via Wurtz coupling. wikipedia.org | A classic method for forming the basic cyclopropane skeleton. wikipedia.org |

Deeper Mechanistic Understanding of Complex Cyclopropane Transformations

Despite decades of study, the reactivity of cyclopropanes, particularly in complex transformations, is not fully understood. The high ring strain of the cyclopropane ring drives many of its reactions, especially ring-opening transformations. nih.gov

Future research will aim to provide a more nuanced understanding of:

Ring-Opening Reactions: The factors that control the regioselectivity and stereoselectivity of ring-opening reactions are still being investigated. nih.govacs.org A deeper mechanistic insight into how substituents, catalysts, and reaction conditions influence the cleavage of the C-C bonds of the cyclopropane ring is crucial for synthetic planning. nih.govresearchgate.net

Radical and Photochemical Reactions: The behavior of cyclopropyl-substituted radicals and the outcomes of photochemical rearrangements, such as the di-π-methane rearrangement, warrant further investigation to harness their synthetic potential. wikipedia.org

Mechanochemistry: The study of how mechanical force can influence the reactivity and ring-opening of cyclopropanes is an emerging field that could lead to novel applications. researchgate.net

Expansion of Applications in Catalysis and Advanced Materials Science

The unique electronic properties of the cyclopropyl (B3062369) group, which can stabilize adjacent carbocations through hyperconjugation, make it an intriguing component in the design of new catalysts and materials. wikipedia.org

Emerging areas of application include:

Ligand Design: The rigid, three-dimensional structure of cyclopropane-containing molecules can be exploited in the design of novel ligands for transition metal catalysis, potentially influencing the selectivity and activity of catalytic processes.

Materials Science: The incorporation of cyclopropyl groups into polymer backbones or as functional pendants could impart unique physical and chemical properties. The strain energy of the ring could be harnessed to create responsive materials that change their properties upon ring-opening. The use of cyclopropane derivatives as intermediates in the synthesis of more complex structures is a key application in materials science. ontosight.ai

Protecting Groups: The cyclopropylmethyl group has been investigated as a protecting group in carbohydrate synthesis, offering an alternative to more common protecting groups with different stability profiles. ingentaconnect.comresearchgate.net

Advanced Computational Approaches for Predictive Modeling in Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules. doi.org For cyclopropane systems, computational methods can provide insights that are difficult to obtain through experiments alone.

Future computational studies will likely focus on:

Reaction Modeling: Density Functional Theory (DFT) and other ab initio methods can be used to model reaction pathways and transition states for both the synthesis and transformation of cyclopropanes. rsc.orgacs.org This can help in understanding reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes. doi.org

Predicting Reactivity: Computational models can be developed to predict the reactivity of substituted cyclopropanes in ring-opening reactions, aiding in the selection of appropriate substrates and reaction conditions. nih.gov

Catalyst Design: Computational screening of potential catalysts and ligands for cyclopropanation reactions can accelerate the discovery of new and more effective catalytic systems.

Recent computational studies have explored various aspects of cyclopropane chemistry:

| Area of Study | Computational Method | Key Findings |

|---|---|---|

| Cycloaddition Reactions | Molecular Electron Density Theory (MEDT) | The presence of a cyclopropane ring can influence the activation enthalpy and regioselectivity of cycloaddition reactions. rsc.org |

| Oxidation Reactions | Kinetic Modeling and ab initio calculations | Helps to elucidate complex reaction networks and identify key reactive intermediates in the combustion of cyclic hydrocarbons. doi.org |

| Mechanochemistry | Ab initio Molecular Dynamics (AIMD) | Provides insights into the effect of mechanical forces on the chemical reactivity and bond-breaking of molecules. researchgate.net |

| Stereomutation | Ab initio investigation of potential energy surfaces | Calculates the energy barriers and transition states for the geometric isomerization of cyclopropane. acs.org |

Innovative Applications in Medicinal and Agricultural Chemistry

The cyclopropane ring is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs. researchgate.netresearchgate.net Its rigid structure can lock in specific conformations, improve metabolic stability, and enhance binding affinity to biological targets. researchgate.net

Future research in this area will likely involve:

Bioactive Compound Synthesis: 1-Methylcyclopropanemethanol and its derivatives can serve as valuable building blocks for the synthesis of novel, biologically active compounds. sigmaaldrich.comcymitquimica.com The presence of the methyl group and the primary alcohol provides handles for further functionalization.

Peptidomimetics: Cyclopropane-based dipeptide isosteres are being explored to stabilize specific secondary structures in peptides, such as reverse turns, which can be crucial for their biological activity. nih.gov

Agrochemicals: The search for new and more effective herbicides, insecticides, and fungicides is an ongoing effort. Cyclopropane-containing compounds have shown promise in this area, and new derivatives will continue to be designed and synthesized. unl.ptresearchgate.netresearchgate.net The structural features of this compound make it an interesting starting point for creating new agrochemical candidates. cymitquimica.com The cyclopropane motif is present in a wide array of natural products with diverse biological activities, including insecticidal properties. rsc.org

The biological relevance of cyclopropane-containing compounds is vast and continues to expand. unl.ptresearchgate.netresearchgate.net

Q & A

Q. What are the established synthetic routes for 1-Methylcyclopropanemethanol, and how do reaction conditions influence yield?